molecular formula C25H22N2O B015680 3-(3-Tritylimidazol-4-yl)propanal CAS No. 186096-23-1

3-(3-Tritylimidazol-4-yl)propanal

Cat. No.: B015680
CAS No.: 186096-23-1
M. Wt: 366.5 g/mol
InChI Key: OADMTLRGVCYWJT-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes an imidazole ring substituted with a trityl group and a propanal side chain.

Scientific Research Applications

3-(3-Tritylimidazol-4-yl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tritylimidazol-4-yl)propanal typically involves the reaction of trityl chloride with imidazole to form 3-tritylimidazole. This intermediate is then subjected to a formylation reaction to introduce the propanal group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Tritylimidazol-4-yl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents such as ethanol or acetonitrile.

Major Products Formed

    Oxidation: 3-(3-Tritylimidazol-4-yl)propanoic acid.

    Reduction: 3-(3-Tritylimidazol-4-yl)propanol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(3-Tritylimidazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Tritylimidazol-4-yl)propionaldehyde
  • 3-(3-Tritylimidazol-4-yl)propanol
  • 3-(3-Tritylimidazol-4-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(3-Tritylimidazol-4-yl)propanal stands out due to its unique combination of structural features, including the trityl group and the propanal side chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-tritylimidazol-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-18-10-17-24-19-26-20-27(24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADMTLRGVCYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403924
Record name 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186096-23-1
Record name 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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